5-Fluoro-2-benzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
156004-43-2 |
|---|---|
Molecular Formula |
C8H5FS |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
5-fluoro-2-benzothiophene |
InChI |
InChI=1S/C8H5FS/c9-8-2-1-6-4-10-5-7(6)3-8/h1-5H |
InChI Key |
ZCAOHKFANLRXKW-UHFFFAOYSA-N |
SMILES |
C1=CC2=CSC=C2C=C1F |
Canonical SMILES |
C1=CC2=CSC=C2C=C1F |
Synonyms |
Benzo[c]thiophene, 5-fluoro- (9CI) |
Origin of Product |
United States |
Molecular Functionalization and Derivatization Strategies of 5 Fluoro 2 Benzothiophene Core
Introduction of Carbonyl Functionalities
The introduction of carbonyl groups at the 2-position of the 5-fluoro-1-benzothiophene ring is a critical step in the elaboration of this scaffold. These carbonyl derivatives serve as versatile intermediates for the synthesis of more complex molecules through various transformations such as amide bond formation, esterification, and reduction.
Synthesis of 5-Fluoro-1-benzothiophene-2-carbonyl Chloride
5-Fluoro-1-benzothiophene-2-carbonyl chloride is a highly reactive intermediate, pivotal for introducing the 5-fluoro-1-benzothiophene-2-carbonyl moiety. Its synthesis is typically achieved by the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with a chlorinating agent.
A common and effective method involves the use of thionyl chloride (SOCl₂), often in an inert solvent. The carboxylic acid is refluxed with an excess of thionyl chloride until the reaction is complete, which is indicated by the cessation of gas evolution (HCl and SO₂). The excess thionyl chloride is then removed under reduced pressure to yield the crude acid chloride, which can be purified by distillation or used directly in subsequent reactions. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack of the chloride ion. smolecule.comuchile.cl
Alternatively, oxalyl chloride can be employed as the chlorinating agent, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This method is generally milder and can be performed at lower temperatures.
| Reagent | Conditions | Product |
| Thionyl chloride (SOCl₂) | Reflux | 5-Fluoro-1-benzothiophene-2-carbonyl Chloride |
| Oxalyl chloride, DMF (cat.) | Room temperature | 5-Fluoro-1-benzothiophene-2-carbonyl Chloride |
Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid
The synthesis of 5-fluoro-1-benzothiophene-2-carboxylic acid provides the foundational substrate for the preparation of the corresponding carbonyl chloride and other derivatives. A documented method for its preparation involves the reaction of 2,5-difluorobenzaldehyde (B1295323) with 2-mercaptoacetic acid in an aqueous solution of potassium hydroxide (B78521). fluorochem.co.ukgeorganics.skbldpharm.com
In a typical procedure, 2,5-difluorobenzaldehyde is added to a solution of 2-mercaptoacetic acid and potassium hydroxide in water. The mixture is then heated in a sealed vessel under pressure. The reaction proceeds through an initial condensation followed by an intramolecular cyclization to form the benzothiophene (B83047) ring system. Acidification of the reaction mixture after cooling precipitates the desired 5-fluoro-1-benzothiophene-2-carboxylic acid, which can be collected by filtration and dried.
| Starting Material | Reagents | Conditions | Product |
| 2,5-Difluorobenzaldehyde | 2-Mercaptoacetic acid, Potassium hydroxide, Water | Heating under pressure | 5-Fluoro-1-benzothiophene-2-carboxylic Acid |
Synthesis of 5-Fluoro-1-benzothiophene-2-carbaldehyde
The introduction of a formyl group at the 2-position of 5-fluoro-1-benzothiophene can be effectively achieved through the Vilsmeier-Haack reaction. chemistrysteps.comnumberanalytics.comcambridge.orgthieme-connect.deorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comnumberanalytics.comcambridge.orgthieme-connect.deorganic-chemistry.org
The reaction mechanism involves the formation of the electrophilic chlorodimethyliminium ion (Vilsmeier reagent) from DMF and POCl₃. The electron-rich 5-fluoro-1-benzothiophene then attacks this electrophile, preferentially at the 2-position, to form a stable intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the 5-fluoro-1-benzothiophene-2-carbaldehyde. chemistrysteps.comcambridge.orgorganic-chemistry.org
An alternative route to the aldehyde is the oxidation of the corresponding primary alcohol, (5-fluorobenzothiophen-2-yl)methanol. Various oxidizing agents can be employed for this transformation, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).
| Starting Material | Reagents | Reaction Type | Product |
| 5-Fluoro-1-benzothiophene | DMF, POCl₃ | Vilsmeier-Haack Formylation | 5-Fluoro-1-benzothiophene-2-carbaldehyde |
| (5-Fluorobenzothiophen-2-yl)methanol | MnO₂ or PCC | Oxidation | 5-Fluoro-1-benzothiophene-2-carbaldehyde |
Nitrogen-Containing Derivatives
The incorporation of nitrogen-containing functional groups into the 5-fluoro-2-benzothiophene core is a key strategy for modulating the physicochemical and biological properties of the resulting compounds. Carbohydrazides and carbonitriles are two important classes of nitrogen-containing derivatives that serve as versatile building blocks for further synthetic transformations.
Carbohydrazide (B1668358) Synthesis (e.g., 3-amino-6-fluoro-benzothiophene-2-carbohydrazide)
Carbohydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. The synthesis of 3-amino-6-fluoro-benzothiophene-2-carbohydrazide is accomplished through the hydrazinolysis of the corresponding ester, methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate.
The reaction involves heating the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. The reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon of the ester by the hydrazine molecule. The resulting carbohydrazide can be isolated upon cooling and filtration.
| Starting Material | Reagent | Conditions | Product |
| Methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate | Hydrazine hydrate | Reflux in ethanol | 3-amino-6-fluoro-benzothiophene-2-carbohydrazide |
Carbonitrile Formation (e.g., 5-fluoro-1-benzothiophene-2-carbonitrile)
The carbonitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, and carboxylic acids. The synthesis of 5-fluoro-1-benzothiophene-2-carbonitrile (B1452763) can be achieved from the corresponding aldehyde, 5-fluoro-1-benzothiophene-2-carbaldehyde.
A common method for this transformation is the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime, followed by dehydration. Dehydrating agents such as acetic anhydride, thionyl chloride, or phosphorus pentoxide can be used to convert the aldoxime to the nitrile.
| Starting Material | Reagents | Intermediate | Product |
| 5-Fluoro-1-benzothiophene-2-carbaldehyde | 1. Hydroxylamine hydrochloride2. Acetic anhydride | 5-Fluoro-1-benzothiophene-2-aldoxime | 5-fluoro-1-benzothiophene-2-carbonitrile |
Hybrid Molecular Architectures
The fusion or conjugation of the this compound core with other heterocyclic or photochromic moieties can lead to novel molecular architectures with unique properties and potential applications in medicinal chemistry and materials science.
Chalcones are precursors to flavonoids and exhibit a wide range of biological activities. researchgate.net The combination of a benzothiophene scaffold with a chalcone (B49325) moiety has been explored to create hybrid molecules with enhanced biological properties. bohrium.com The synthesis of benzothiophene-chalcone hybrids is often achieved through a Claisen-Schmidt condensation reaction. rsc.org
In a typical synthesis, a substituted 3-acylbenzothiophene is reacted with an appropriate aldehyde to yield the corresponding benzothiophene-chalcone hybrid. bohrium.com These hybrids have been evaluated for various biological activities, including as cholinesterase inhibitors. researchgate.netmdpi.comnih.gov For example, a series of benzothiophene-chalcone hybrids were synthesized and tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds showing significant inhibitory activity. researchgate.netmdpi.com
| Hybrid Type | Synthetic Method | Key Intermediates | Biological Target | Reference |
|---|---|---|---|---|
| Benzothiophene-Chalcone | Claisen-Schmidt Condensation | 3-Acylbenzothiophenes, Aromatic aldehydes | Cholinesterases (AChE, BChE) | mdpi.com, researchgate.net |
Fusing other heterocyclic rings, such as pyrrole (B145914), pyrimidine (B1678525), or pyrazole, to the benzothiophene core can generate novel polycyclic systems with diverse biological activities.
Pyrrole-fused Systems: The synthesis of benzothiophene-fused pyrrole derivatives can be achieved through various methods, including cycloaddition reactions. researchgate.net For instance, the reaction of C-(4-substituted-phenyl)-N-(benzoyl)-N-methylglycines with benzo[b]thiophene 1,1-dioxide under microwave irradiation can yield benzothiophene-fused pyrroles. researchgate.net Another approach involves a three-component domino reaction to produce benzothiophene fused pyrrolidone derivatives in an environmentally benign manner. researchgate.net
Pyrimidine-fused Systems: Benzothienopyrimidines are structural analogs of biogenic purines and have been investigated for their potential as antimicrobial and anticancer agents. researchgate.net The synthesis can be achieved by cyclizing a benzothiophene carbohydrazide. researchgate.net A variety of synthetic methods for pyrimidine and its fused derivatives have been developed, often involving cyclization or cycloaddition reactions. mdpi.com
Pyrazole-fused Systems: Pyrazole-fused benzothiophenes have also been synthesized and evaluated for their biological activities. researchgate.net A two-step synthesis of fluoro-substituted Current time information in Bangalore, IN.benzothieno[2′,3′:5,6]pyrano[2,3-c]pyrazol-4(1H)-ones has been reported, highlighting the interest in these fused systems. researchgate.net The synthesis of pyrazoles can be achieved through various methods, including flow chemistry, which offers enhanced control over reaction parameters. mdpi.com
Diarylethenes are a class of photochromic compounds that undergo reversible color and fluorescence changes upon irradiation with light. mdpi.comrsc.org Conjugating benzothiophene moieties with a perfluorocyclopentene bridge is a common strategy to create robust photochromic materials. nih.gov
The synthesis of these conjugates typically involves the lithiation of a 3-bromo-2-methylbenzo[b]thiophene (B82513) followed by quenching with perfluorocyclopentene. nih.gov Further functionalization, such as the attachment of terpyridine units via Suzuki cross-coupling, allows for the creation of more complex, photoswitchable ligands that can coordinate with metal ions. nih.gov The photochromic properties of the diarylethene unit can be influenced by the coordinated metal ion, and vice versa. nih.gov
Thiazolidinediones (TZDs) are a class of compounds known for their use in the treatment of diabetes, and they exhibit a broad range of other biological activities. rsc.orgnih.gov Tethering a thiazolidinedione moiety to a benzothiophene scaffold can lead to hybrid molecules with potential synergistic or novel therapeutic effects.
The synthesis of thiazolidinedione-tethered derivatives often involves a Knoevenagel condensation between a benzothiophene aldehyde and a thiazolidinedione. For example, a series of thiazolidine (B150603) derivative-tethered benzo[b]thiophene moieties were synthesized to evaluate their antifungal and antibacterial activities. rsc.org The development of novel TZD-containing structures can also be achieved through one-pot synthetic protocols, for instance, by combining TZD, an aldehyde, and an alkyl halide under sonication. nih.gov
Mechanistic Elucidation of Reactions Involving 5 Fluoro 2 Benzothiophene and Analogues
Detailed Reaction Pathway Investigations via Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining steps and transition state structures of chemical reactions. In the context of 5-Fluoro-2-benzothiophene and its analogues, KIE studies have been instrumental in understanding various transformations. For instance, in palladium-catalyzed C-H activation/C-S cyclization reactions of 2-bromo-N-arylthioacetamides to form benzothiophene (B83047) derivatives, KIE experiments can reveal whether the C-H bond cleavage is the rate-limiting step. A significant KIE value (kH/kD > 1) would indicate that the C-H bond is broken in the rate-determining step of the reaction. While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles from analogous systems are directly applicable.
Understanding Carbon-Hydrogen (C-H) Functionalization Mechanisms
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis, offering a more atom-economical and efficient route to complex molecules. For this compound, C-H functionalization can occur at various positions on the benzothiophene core. The mechanism of these reactions is often catalyzed by transition metals, such as palladium, rhodium, or iridium.
A common mechanistic pathway for the C-H functionalization of benzothiophenes involves an initial coordination of the heteroatom (sulfur) to the metal center, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway. The fluorine substituent at the 5-position can influence the reactivity and regioselectivity of the C-H functionalization by altering the electronic properties of the benzothiophene ring system. For example, the electron-withdrawing nature of fluorine can make the C-H bonds of the benzene (B151609) ring more acidic and thus more susceptible to deprotonation.
Mechanistic Insights into Carbon-Fluorine (C-F) Bond Activation
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation and functionalization are significant challenges. In this compound, the C-F bond at the 5-position can be a target for transformation under specific reaction conditions. Mechanistic studies in this area often focus on transition metal-catalyzed processes or the use of strong reducing agents.
The activation of the C-F bond can proceed through several pathways, including oxidative addition to a low-valent metal center, electron transfer from a potent reductant to form a radical anion that subsequently cleaves the C-F bond, or nucleophilic aromatic substitution (SNAr) if the ring is sufficiently electron-deficient. The presence of the benzothiophene moiety can influence the feasibility of these pathways. For instance, the sulfur atom can act as a directing group in metal-catalyzed C-F activation.
Elucidation of Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions are fundamental for the synthesis of polycyclic aromatic compounds containing the benzothiophene scaffold. For precursors derived from this compound, these cyclizations can lead to novel fluorinated materials with interesting photophysical or electronic properties. The mechanisms of these cyclizations are diverse and depend on the nature of the starting material and the reaction conditions.
Commonly, these reactions are promoted by acids (electrophilic cyclization), bases (e.g., via a benzyne (B1209423) intermediate), or transition metal catalysts. For example, an intramolecular Friedel-Crafts-type reaction could be employed, where a side chain on the benzothiophene core acylates or alkylates another part of the molecule. The fluorine substituent can have a profound effect on the regioselectivity and rate of these cyclizations due to its electronic and steric influences.
Radical Cascade and Domino Reaction Mechanisms
Radical cascade and domino reactions offer efficient pathways to complex molecular architectures from simple starting materials in a single synthetic operation. For this compound, these reactions can be initiated by various means, including the use of radical initiators, photoredox catalysis, or electrochemical methods.
A typical radical cascade involving a benzothiophene derivative might start with the generation of a radical at a specific position, which then undergoes a series of intramolecular and/or intermolecular additions to unsaturated bonds, leading to the formation of multiple new rings and stereocenters. The fluorine atom in this compound can influence the stability and reactivity of radical intermediates, thereby directing the course of the cascade reaction.
Nucleophilic Substitution and Acylation Reaction Pathways
Nucleophilic substitution reactions on the benzothiophene ring are generally challenging due to its electron-rich nature. However, the presence of the electron-withdrawing fluorine atom in this compound can facilitate nucleophilic aromatic substitution (SNAr) at the 5-position, particularly if an activating group is present or under harsh reaction conditions. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the departure of the fluoride (B91410) ion.
Acylation reactions, such as the Friedel-Crafts acylation, are important for introducing functional groups onto the benzothiophene core. The directing effects of the sulfur atom and the fluorine substituent play a crucial role in determining the position of acylation. The sulfur atom typically directs electrophilic substitution to the 2- and 3-positions, while the fluorine atom deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself. The interplay of these effects determines the final product distribution.
Spectroscopic Characterization and Structural Analysis of Fluorinated Benzothiophene Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For fluorinated systems, a combination of 1H, 13C, and 19F NMR provides a complete picture of the atomic connectivity and electronic environment.
The 1H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. In the 5-fluorobenzothiophene system, the fluorine atom at the C-5 position and the substituent at the C-2 position are the primary determinants of the chemical shifts and coupling patterns of the aromatic protons.
For the model compound 2-Bromo-5-fluorobenzo[b]thiophene , the 1H NMR spectrum (recorded in CDCl₃ at 400 MHz) displays distinct signals for the protons on both the thiophene (B33073) and benzene (B151609) rings rsc.org.
H7: The proton at the C-7 position appears as a doublet of doublets (dd). It is coupled to the adjacent proton H6 and shows a longer-range coupling to the fluorine atom at C5.
H4: The proton at C-4, which is ortho to the fluorine atom, also presents as a doublet of doublets. This is due to its coupling with the fluorine atom (³JH-F) and a longer-range coupling to the proton at C6.
H6: The proton at C-6, positioned between H7 and the fluorine at C5, typically appears as a triplet of doublets (td) or a more complex multiplet. It experiences coupling with both adjacent protons (H7) and the fluorine atom.
H3: The proton on the thiophene ring at the C-3 position appears as a singlet, as its adjacent carbon (C-2) is substituted with a bromine atom, removing any vicinal proton-proton coupling.
The specific chemical shifts and coupling constants observed for 2-Bromo-5-fluorobenzo[b]thiophene are detailed in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H7 | 7.63 | dd | J = 8.8, 4.9 |
| H4 | 7.42 | dd | J = 9.3, 2.5 |
| H3 | 7.35 | s | - |
| H6 | 7.15 | td | J = 8.8, 2.5 |
| Data for 2-Bromo-5-fluorobenzo[b]thiophene in CDCl₃ rsc.org |
The 13C NMR spectrum provides detailed information about the carbon skeleton of a molecule. In fluorinated compounds, the key feature is the presence of carbon-fluorine (C-F) coupling, which can be observed over one or more bonds. The magnitude of the coupling constant (nJC-F) is highly dependent on the number of bonds separating the carbon and fluorine atoms.
For 2-Bromo-5-fluorobenzo[b]thiophene , the 13C NMR spectrum (recorded in CDCl₃ at 100 MHz) reveals the expected number of carbon signals, with several showing clear splitting due to C-F coupling rsc.org.
C5: The carbon directly bonded to the fluorine atom (C5) exhibits a large one-bond coupling constant (¹JC-F) and appears as a doublet. Its chemical shift is significantly influenced by the high electronegativity of fluorine.
C4 and C6: The carbons ortho to the C-F bond (C4 and C6) show two-bond coupling (²JC-F) and appear as doublets.
C3a and C7: The carbons meta to the C-F bond (C3a and C7) display smaller three-bond coupling constants (³JC-F).
C7a: The carbon at the ring junction para to the C-F bond (C7a) shows a four-bond coupling (⁴JC-F).
C2 and C3: The carbons of the thiophene ring are also resolved, with C2 being significantly deshielded due to the attached bromine atom.
The specific chemical shifts for the carbon atoms of 2-Bromo-5-fluorobenzo[b]thiophene are provided below.
| Carbon | Chemical Shift (δ, ppm) |
| C5 | 160.4 (d, ¹JC-F = 243.0 Hz) |
| C7a | 141.2 (d, ⁴JC-F = 4.4 Hz) |
| C3a | 136.3 (d, ³JC-F = 9.4 Hz) |
| C3 | 127.2 |
| C7 | 124.9 (d, ³JC-F = 9.1 Hz) |
| C2 | 116.3 (d, ⁴JC-F = 3.6 Hz) |
| C6 | 113.8 (d, ²JC-F = 24.5 Hz) |
| C4 | 108.9 (d, ²JC-F = 22.9 Hz) |
| Data for 2-Bromo-5-fluorobenzo[b]thiophene in CDCl₃ rsc.org |
19F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For 2-Bromo-5-fluorobenzo[b]thiophene , the 19F NMR spectrum would show a single resonance for the fluorine atom at the C-5 position rsc.org. The precise chemical shift value provides a unique fingerprint for the compound. This signal would appear as a multiplet due to coupling with nearby protons, primarily H4 and H6. In the case of 2-Bromo-5-fluorobenzo[b]thiophene, the reported chemical shift is δ = -118.3 ppm rsc.org.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Bromo-5-fluorobenzo[b]thiophene shows several characteristic absorption bands that confirm its structure rsc.orgscholaris.ca.
Aromatic C-H Stretching: The absorption band around 3096 cm⁻¹ is characteristic of the C-H stretching vibrations of the aromatic rings.
Aromatic C=C Stretching: The bands observed at 1599 cm⁻¹ and 1570 cm⁻¹ correspond to the C=C stretching vibrations within the fused aromatic ring system.
C-F Stretching: A strong absorption band, typically found in the region of 1270-1100 cm⁻¹, is indicative of the C-F bond stretch. For this molecule, bands at 1238 cm⁻¹ and 1125 cm⁻¹ are consistent with this assignment.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3096 | Aromatic C-H Stretch |
| 1599, 1570 | Aromatic C=C Stretch |
| 1427 | Aromatic Ring Vibration |
| 1292, 1238, 1202 | C-F Stretch / Ring Vibrations |
| 1125 | C-F Stretch |
| Data for 2-Bromo-5-fluorobenzo[b]thiophene rsc.orgscholaris.ca |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
While specific experimental mass spectrometry data for 5-fluoro-2-benzothiophene was not found in the searched literature, the expected molecular weight can be calculated from its chemical formula, C₈H₅FS. The monoisotopic mass would be approximately 152.01 g/mol . The high-resolution mass spectrum (HRMS) would confirm this exact mass.
The fragmentation of benzothiophene (B83047) derivatives typically involves initial loss of small, stable molecules or radicals. For 5-fluorobenzothiophene, fragmentation might proceed through the loss of acetylene (B1199291) (C₂H₂) from the thiophene ring or the loss of a fluorine radical, although the C-F bond is very strong. The resulting fragment ions would provide further confirmation of the core benzothiophene structure.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise bond lengths, bond angles, and intermolecular interactions.
A search of the relevant literature did not yield a reported crystal structure for this compound or its simple 2-bromo derivative. Therefore, a detailed analysis of its solid-state structure, including parameters like unit cell dimensions and space group, cannot be provided at this time. The determination of its crystal structure would be a valuable contribution to the chemical literature, allowing for a deeper understanding of the influence of the fluorine substituent on the crystal packing and intermolecular forces.
Single-Crystal X-ray Diffraction Analysis of Fluorinated Benzothiophene Derivatives
The introduction of fluorine can lead to notable changes in molecular planarity and symmetry. For instance, in the structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the fluorobenzene (B45895) ring and the benzothiophene ring system is a mere 3.74 (14)°. iucr.orgiucr.org This near-coplanarity is a significant structural feature. However, the six-membered ring of the tetrahydrobenzothiophene moiety in this compound is not planar, adopting a half-chair conformation. iucr.org
In more complex systems, such as a spiropyrrolidine scaffold tethered to a benzo[b]thiophene analogue, X-ray analysis has revealed disorder over two positions, indicating conformational flexibility. mdpi.com The benzothiophene moiety in this structure was observed to rotate around a C–C bond by approximately 130°. mdpi.com The fundamental benzothiophene ring system in various derivatives is often found to be essentially planar. nih.gov For example, in α-(7-chlorobenzo[b]thiophen-2-yl)-α-hydroxy-methylphosphonate, the planarity of the benzothiophene core is a key feature, although the attached phosphonate (B1237965) group may exhibit significant disorder. mdpi.com
Crystallographic studies on selectively fluorinated diphenyl-substituted acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) derivatives show how fluorination of the terminal phenyl groups significantly affects the crystal packing. acs.org The structures of these materials are often characterized by a layered arrangement, with distinct intralayer and interlayer interactions. acs.org
Below is a table summarizing representative crystallographic data for a fluorinated benzothiophene derivative.
Table 1: Representative Crystallographic Data for a Fluorinated Benzothiophene Derivative Data for 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. iucr.org
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅FN₂OS |
| Molecular Weight (Mr) | 290.36 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 11.213 (13) |
| b (Å) | 14.231 (17) |
| c (Å) | 9.582 (15) |
| β (°) | 116.76 (3) |
| Volume (ų) | 1364 (3) |
| Z | 4 |
| R-factor [F² > 2σ(F²)] | 0.038 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, F...F Contacts)
The nature and strength of intermolecular interactions are paramount in dictating the solid-state packing of molecules, which in turn influences material properties. In fluorinated benzothiophenes, a variety of non-covalent interactions are observed, with fluorine playing a key role. iucr.org
Hydrogen Bonding: Classical hydrogen bonds, such as N–H···O and O–H···O, are commonly observed in derivatives containing appropriate functional groups. In the crystal structure of ethyl 5′′-fluoro-2′′,3-dioxo-6′,7′,8′,8a′'-tetrahydro-1′'H,3H-spiro[benzo[b]thiophene-2,5′'-indolizine]-1′'-carboxylate, molecules are linked into inversion dimers via N–H···O hydrogen bonds. nih.gov These dimers are further connected by C–H···O interactions to form slabs. nih.gov In another example, intramolecular N–H···F and N–H···O hydrogen bonds help to consolidate the molecular conformation, while intermolecular N–H···O bonds generate chains throughout the crystal lattice. iucr.org
Other Interactions: Besides hydrogen and halogen bonding, π-π stacking interactions are also prevalent, particularly in fused-ring systems like BTBT derivatives. lboro.ac.ukacs.org The interplay between π-stacking and other forces like dispersion interactions governs the arrangement of molecules. acs.org In some structures, S···C contacts arising from thiophene ring stacking contribute significantly to the molecular packing. smolecule.com
Table 2: Examples of Intermolecular Interactions in Fluorinated Benzothiophene Derivatives
| Interaction Type | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| Hydrogen Bond | N–H···O | 2.834(2) | 179(2) | nih.gov |
| Hydrogen Bond | C–H···O | 3.401(4) | 156 | nih.gov |
| Halogen Contact | F···F | 2.7348(2) | - | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption spectra of benzothiophene derivatives are characterized by bands associated with π-π* transitions within the conjugated aromatic system. up.ac.za For benzene, these are typically a primary band around 200 nm and a weaker, secondary band near 260 nm. up.ac.za
The introduction of substituents, including fluorine, and fusion of additional rings can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands. For instance, fluorination can lead to a blue-shift in the HOMO-LUMO transitions in the absorption spectrum of some fused thiophene derivatives. researchgate.net The solvent environment can also influence the position and intensity of these bands. up.ac.za
In a study of various aromatic imines combined with a fluorinated benzodithiophene-based polymer (PTB7), the resulting compositions exhibited broad absorption up to 800 nm. mdpi.com This demonstrates how combining fluorinated benzothiophene units with other chromophores can be used to tune optical properties for applications like organic solar cells. mdpi.com The UV-Vis spectra of newly synthesized bis(benzothieno)silole derivatives, which are structurally related to benzothiophenes, were recorded in dichloromethane, showing absorption maxima that are influenced by molecular substitution. researchgate.net
Table 3: Representative UV-Vis Absorption Data for Thiophene-Based Systems
| Compound System | Solvent | λmax (nm) | Comments | Reference |
| Benzene | - | ~202, ~253 | Primary and secondary bands | up.ac.za |
| Phenyl end-capped BTDT derivatives | - | - | Periphery-fluorination causes a blue-shift | researchgate.net |
| Bis(benzothieno)silole derivatives | CH₂Cl₂ | ~375-425 | Absorption maxima depend on substitution patterns | researchgate.net |
| Imine:PTB7 Compositions | 1,2-dichlorobenzene | up to 800 | Broad absorption with isosbestic points | mdpi.com |
Hirshfeld Surface Analysis for Intermolecular Interaction Mapping
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.govresearchgate.net Red spots on a d_norm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like strong hydrogen bonds. nih.gov
This technique allows for the deconstruction of the crystal packing into contributions from different types of atomic contacts. For fluorinated benzothiophene derivatives, Hirshfeld analysis provides a detailed picture of the interplay between H···H, C···H, F···H, and other interactions. acs.orgsmolecule.com
Theoretical and Computational Chemistry Approaches for Fluorinated Benzothiophenes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For fluorinated benzothiophenes, DFT is employed to predict a variety of molecular properties.
Geometry Optimization and Conformational Analysis
DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For instance, the B3LYP/6-31G(d,p) level of theory is a common method for optimizing the structures of benzothiophene (B83047) derivatives. ijsrst.commdpi.com This process is foundational, as the molecular geometry dictates many of its chemical and physical properties.
In cases where molecules can exist in multiple spatial arrangements (conformers), conformational analysis is performed. For a substituted spiropyrrolidine tethered to a benzo[b]thiophene, DFT calculations revealed two conformers with a very small energy difference of 0.4885 kcal/mol, indicating they could coexist in similar proportions. mdpi.com This analysis is critical as different conformers can exhibit distinct biological activities. The fluorination of related structures, like tetrahydrothiopyran, has been shown to stabilize certain conformers through electrostatic and hyperconjugative interactions. nih.gov
Electronic Structure Determination (HOMO-LUMO Gaps, Molecular Electrostatic Potential)
The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netrsc.org For example, in a study of benzothiophene derivatives, the HOMO-LUMO gap was a key parameter in understanding their electronic properties. researchgate.net A smaller gap generally suggests a molecule is more reactive. researchgate.net
Fluorination is known to modulate electronic properties by lowering the energy levels of frontier molecular orbitals due to fluorine's strong electron-withdrawing nature. researchgate.net This effect is evident in studies of fluorinated benzobisbenzothiophenes, where increased fluorine substitution lowers the LUMO energy level. uky.edu
The Molecular Electrostatic Potential (MEP) is another crucial output of DFT calculations. It maps the charge distribution on the molecule's surface, identifying positive and negative regions. ijsrst.com The red areas, indicating negative potential, are susceptible to electrophilic attack, while blue areas of positive potential are sites for nucleophilic attack. ijsrst.com The MEP is invaluable for predicting how a molecule will interact with other molecules, such as biological targets. ijsrst.comacs.org
Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra
DFT can simulate various types of spectra, which can then be compared with experimental data for validation.
Vibrational Spectra (IR and Raman): Theoretical calculations of infrared (IR) and Raman spectra help in the assignment of vibrational modes observed experimentally. nih.govksu.edu.saiosrjournals.org For 5-fluoro-and 5-chloro-salicylic acid, DFT calculations were used to identify the most stable conformer and assign vibrational frequencies. researchgate.net Discrepancies between calculated and experimental spectra can often be resolved by considering intermolecular interactions, such as hydrogen bonding in dimer structures. researchgate.net The agreement between simulated and experimental spectra can confirm the presence of specific crystalline phases. nih.gov
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra, which correspond to electronic transitions within the molecule. researchgate.netnih.gov These simulations can predict the absorption wavelengths and help understand the nature of the electronic transitions, often from the HOMO to the LUMO. researchgate.net For benzothiophene derivatives, TD-DFT calculations have been performed to elucidate electronic charge transfer within the molecules. nih.gov
Calculation of Molecular Descriptors (e.g., TPSA, LogP, H-Acceptors, H-Donors, Rotatable Bonds)
Computational tools can quickly calculate various molecular descriptors that are important for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These descriptors are essential in drug discovery. humanjournals.com
| Descriptor | Description |
| Topological Polar Surface Area (TPSA) | A measure of the polar surface area of a molecule, which correlates with drug transport properties. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of a molecule. |
| Hydrogen Bond Acceptors/Donors | The number of atoms that can accept or donate a hydrogen bond, crucial for molecular interactions. |
| Rotatable Bonds | The number of bonds that can freely rotate, which affects the conformational flexibility of a molecule. |
These descriptors are often used in QSAR studies to build predictive models. researchgate.net Software like ACD/ChemSketch and the Molecular Operating Environment (MOE) are used to calculate these properties for benzothiophene derivatives. humanjournals.comresearchgate.net
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govnih.gov
For benzothiophene derivatives, docking studies have been performed to investigate their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of proteins like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) to predict their anti-inflammatory activity. nih.gov The results of docking simulations provide insights into key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. nih.govnih.gov In a study of benzothiophene arylpiperazines, docking simulations helped to explain the observed binding affinities for the 5-HT1A serotonin (B10506) receptor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and experimentally measured activity. researchgate.netftstjournal.com
QSAR studies have been conducted on benzothiophene derivatives for various applications, including as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for diabetes treatment and as antimicrobial agents. researchgate.netftstjournal.comimist.ma The process typically involves:
Calculating a wide range of molecular descriptors (constitutional, topological, electrostatic, etc.) for a set of compounds with known activities. ftstjournal.com
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a model that relates the descriptors to the activity. researchgate.netftstjournal.comimist.ma
Validating the model using an external test set of compounds to ensure its predictive power. ftstjournal.com
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ftstjournal.comacs.org For instance, a QSAR model for benzofuran (B130515)/benzothiophene biphenyl (B1667301) derivatives showed satisfactory predictive ability for designing new PTP1B inhibitors. ftstjournal.com
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. In silico methods provide a rapid and cost-effective means of predicting these properties before a compound is synthesized. For fluorinated benzothiophenes, various computational tools and webservers can be employed to estimate their pharmacokinetic profiles.
Webservers such as admetSAR and SwissADME are utilized to predict a range of ADME properties based on the chemical structure of the molecule. biotechnologia-journal.orgmdpi.com These platforms use models built on large datasets of experimentally validated compounds to predict properties like human intestinal absorption, blood-brain barrier (BBB) penetration, and potential for hepatotoxicity or carcinogenicity. biotechnologia-journal.org The predictions are often based on the similarity of the query molecule's functional groups to those of molecules with known in vivo and in vitro data. biotechnologia-journal.org
Key ADME parameters that are computationally predicted include:
Solubility: Predicted by values such as logS, where a lower value generally indicates higher solubility. Good aqueous solubility is often correlated with better absorption and distribution. biotechnologia-journal.org
Lipophilicity: Often expressed as logP, which influences absorption and distribution.
Drug-likeness: This is assessed using rules like Lipinski's Rule of Five, which considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. japsonline.com Compounds that adhere to these rules are considered more likely to be orally bioavailable. nih.gov
Intestinal Absorption: Computational models can predict the percentage of a compound that will be absorbed from the gut. nih.gov
Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system.
Metabolism: Predictions can be made regarding which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Toxicity: In silico tools can screen for potential toxicities such as AMES toxicity (mutagenicity), hepatotoxicity, and carcinogenicity. biotechnologia-journal.org
For instance, studies on benzothiophene derivatives have utilized these in silico tools to assess their potential as drug candidates. mdpi.comtandfonline.com The results of these predictions, often presented in a "bioavailability radar" or as a set of numerical values, help guide the selection and optimization of lead compounds. mdpi.com
Table 1: Representative In Silico ADME Predictions for a Hypothetical 5-Fluoro-2-benzothiophene Derivative
| Property | Predicted Value/Classification | Implication |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Fulfills Lipinski's Rule |
| logP | 2.5 | Optimal for absorption |
| logS | -3.0 | Moderately soluble |
| Hydrogen Bond Donors | 1 | Fulfills Lipinski's Rule |
| Hydrogen Bond Acceptors | 3 | Fulfills Lipinski's Rule |
| Pharmacokinetics | ||
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | Yes/No (Varies by specific derivative) | Important for CNS-acting drugs |
| P-gp Substrate | No | Less likely to be effluxed from cells |
| CYP1A2 inhibitor | No | Low potential for drug-drug interactions |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule | Yes, 0 violations | Good oral bioavailability predicted |
| Bioavailability Score | 0.55 | Good drug-like properties |
| Medicinal Chemistry | ||
| PAINS | 0 alerts | No known problematic fragments |
Note: This table is illustrative and the actual predicted values for this compound would require a specific in silico analysis.
Computational Modeling of Receptor Binding Interactions (e.g., Estrogen Receptor)
Computational modeling plays a pivotal role in understanding how fluorinated benzothiophenes interact with biological targets at a molecular level. dokumen.pub Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict the binding modes and affinities of these compounds with various receptors, such as the estrogen receptor (ER). dokumen.pubacs.org
The estrogen receptor, particularly ERα, is a well-established therapeutic target in breast cancer. nih.gov Benzothiophene derivatives, such as raloxifene, are known selective estrogen receptor modulators (SERMs). mdpi.comnih.gov Computational studies have been instrumental in the design and optimization of new benzothiophene-based SERMs. acs.orgnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For fluorinated benzothiophenes, docking simulations can elucidate how the fluorine atom and other substituents influence the binding interactions within the ER ligand-binding pocket. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and selectivity. nih.gov For example, a docking simulation might show that a fluorine atom at the 5-position of the benzothiophene core forms a favorable interaction with a specific amino acid residue in the receptor's binding site.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding, taking into account the flexibility of both the ligand and the receptor. This can help to refine the binding pose and provide insights into the energetic contributions of different interactions.
In the context of the estrogen receptor, computational modeling has been used to design novel benzothiophene derivatives that act as covalent antagonists. nih.gov Docking simulations helped to identify compounds with the potential to form a covalent bond with a cysteine residue in the ERα binding site, leading to irreversible inhibition. nih.gov
Beyond the estrogen receptor, computational modeling has been applied to study the interaction of benzothiophene derivatives with other receptors, including:
5-HT1A Serotonin Receptors: Docking studies have been used to understand the binding modes of benzothiophene arylpiperazine derivatives. mdpi.com
Dopamine D2 Receptors: Benzothiophene analogs have been evaluated for their affinity and selectivity for D2 versus D3 receptors. nih.gov
Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): Computer-aided evaluation, including docking and MD simulations, has been used to identify potent modulators of RORγt among 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene. nih.gov
These computational approaches not only help in understanding structure-activity relationships (SAR) but also facilitate the rational design of new fluorinated benzothiophene derivatives with improved potency and selectivity for their intended biological targets. mdpi.comacs.org
Second Harmonic Generation (SHG) Studies
Second-harmonic generation (SHG) is a nonlinear optical (NLO) process where two photons of the same frequency interact with a material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. aps.orgnih.gov This phenomenon is only possible in materials that lack a center of inversion symmetry. researchgate.nettemple.edu Theoretical and computational studies are crucial for predicting and understanding the SHG response of molecules like this compound.
The NLO properties of organic molecules are related to their molecular structure, particularly the presence of π-conjugated systems and electron-donating and electron-accepting groups. rsc.org The benzothiophene ring system, being a π-conjugated aromatic structure, provides a good scaffold for NLO materials. rsc.org The introduction of a fluorine atom can further influence the electronic properties and potentially enhance the NLO response.
Computational Approaches:
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to calculate the NLO properties of molecules. orientjchem.org These calculations can determine the first hyperpolarizability (β), a molecular property that is a measure of the second-order nonlinear optical response. rsc.org A larger value of β indicates a stronger SHG response.
Theoretical studies on similar molecular structures, such as 5-fluoro-2-methylbenzonitrile, have utilized DFT to calculate molecular geometry, vibrational frequencies, and NLO properties. orientjchem.org Such studies help in understanding the relationship between the molecular structure and its NLO activity. orientjchem.org
Factors Influencing SHG in Benzothiophene Derivatives:
π-Conjugation: The extended π-electron system of the benzothiophene ring is fundamental for charge transfer, which is essential for NLO activity. nih.gov
Acceptor/Donor Groups: The fluorine atom acts as an electron-withdrawing group, which can enhance the molecular polarity and the first hyperpolarizability.
Molecular Arrangement in the Solid State: For a material to exhibit a macroscopic SHG effect, the molecules must crystallize in a non-centrosymmetric space group. researchgate.net
Computational predictions can guide the synthesis of new fluorinated benzothiophene derivatives with potentially large SHG responses for applications in photonics and optoelectronics. nih.gov
Advanced Research Applications of Fluorinated Benzothiophene Derivatives
Applications in Medicinal Chemistry Research (excluding clinical data)
The versatility of the fluorinated benzothiophene (B83047) core has made it a valuable pharmacophore in the exploration of new treatments for a variety of diseases. Researchers have designed and synthesized numerous analogs to probe their interactions with key biological molecules, leading to the identification of potent and selective modulators of enzymes and receptors.
Investigation as Kinase Inhibitors (e.g., LIMK1, PIM Kinases, MAPK-2 Kinase)
Fluorinated benzothiophene derivatives have emerged as a promising class of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.
While specific studies on 5-Fluoro-2-benzothiophene as a direct inhibitor of LIMK1 and PIM kinases are not extensively documented, the broader class of benzothiophene derivatives has shown significant potential in kinase inhibition. For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors nih.govnih.govresearchgate.net. One such derivative, a 5-hydroxybenzothiophene hydrazide, demonstrated potent inhibition against a panel of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar range nih.govresearchgate.net. This suggests that the benzothiophene scaffold is a viable starting point for developing inhibitors against various kinases.
Research into pyrrolopyrimidine-based LIMK1 inhibitors has highlighted the challenges in achieving selectivity between the highly homologous LIMK1 and LIMK2 isoforms frontiersin.org. The development of selective inhibitors is crucial for understanding the specific roles of these kinases in cellular processes.
In the realm of MAPKAP-Kinase 2 (MAPK-2), a benzothiophene inhibitor, PF-3644022, has been developed and is widely used in preclinical studies nih.gov. This ATP-competitive inhibitor has an IC50 of 5.2 nM for the enzyme and has shown efficacy in cellular assays, inhibiting TNFα production with an IC50 of 160 nM in lipopolysaccharide-stimulated whole blood nih.gov.
Table 1: Investigational Kinase Inhibitory Activity of Benzothiophene Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
| 5-Hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Potent multi-kinase inhibition with IC50 values in the nanomolar range. nih.govresearchgate.net |
| Pyrrolopyrimidine-based derivatives | LIMK1/LIMK2 | Development of inhibitors with a focus on achieving isoform selectivity. frontiersin.org |
| Benzothiophene derivative (PF-3644022) | MAPK-2 | ATP-competitive inhibitor with an IC50 of 5.2 nM and cellular activity. nih.gov |
Development as Enzyme Inhibitors (e.g., Cholinesterase, 5-Lipoxygenase, HIV-1 Reverse Transcriptase)
The fluorinated benzothiophene scaffold has been successfully utilized in the design of inhibitors for a variety of enzymes implicated in different disease pathways.
Cholinesterase Inhibition: In the context of Alzheimer's disease, where the disruption of the cholinergic system is a key factor, benzothiophene derivatives have been investigated as cholinesterase inhibitors nih.govnih.gov. A study on benzothiophene-chalcone hybrids revealed that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Specifically, one hybrid compound was identified as the best BChE inhibitor with an IC50 value of 24.35 µM, comparable to the reference drug galantamine nih.govnih.gov.
5-Lipoxygenase Inhibition: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators researchgate.net. Benzothiophene-based compounds have been explored as 5-LOX inhibitors. Zileuton, a benzothiophene derivative, is an approved 5-LOX inhibitor used in the treatment of asthma dundee.ac.uk. Research has also led to the discovery of potent and orally available 5-LOX inhibitors, such as those bearing a benzothiophene pharmacophore frontiersin.org.
HIV-1 Reverse Transcriptase Inhibition: The benzothiophene scaffold has also been employed in the development of inhibitors for HIV-1 reverse transcriptase, a critical enzyme for the replication of the human immunodeficiency virus. A group of tricyclic benzothiophene analogs were synthesized and evaluated for their inhibitory activity, with the (R,R)-enantiomer consistently showing much higher potency nih.gov.
Table 2: Benzothiophene Derivatives as Enzyme Inhibitors
| Enzyme Target | Compound Class | Notable Findings |
| Cholinesterase (AChE/BChE) | Benzothiophene-chalcone hybrids | Identified potent BChE inhibitors with IC50 values comparable to galantamine. nih.govnih.gov |
| 5-Lipoxygenase (5-LOX) | Benzothiophene derivatives | Includes the approved drug Zileuton and other potent investigational inhibitors. frontiersin.orgdundee.ac.uk |
| HIV-1 Reverse Transcriptase | Tricyclic benzothiophene analogs | Enantioselective inhibition, with the (R,R)-enantiomer being significantly more potent. nih.gov |
Exploration as Receptor Modulators (e.g., Selective Estrogen Receptor Modulators (SERMs))
Benzothiophene derivatives are well-established as a core structure for selective estrogen receptor modulators (SERMs). SERMs exhibit tissue-selective estrogen receptor agonist or antagonist activity, making them valuable for conditions such as osteoporosis and breast cancer bohrium.com.
Raloxifene and arzoxifene (B129711) are clinically important benzothiophene SERMs nih.govmdpi.com. The fluorine atom can play a significant role in the activity of these compounds. Structure-activity relationship studies have shown that small, highly electronegative substituents at the 4'-position of the 2-arylbenzothiophene core, such as fluoro, are preferred for both in vitro and in vivo activity mdpi.com.
A family of benzothiophene SERMs has been developed with modulated redox activity and estrogen receptor (ER) affinity ijpsjournal.com. These studies aim to enhance the chemopreventive properties of SERMs by leveraging their antioxidant potential alongside their receptor-modulating effects nih.gov. Research has also focused on developing benzothiophene SERMs that are highly selective for ERα over ERβ, which can serve as chemical tools to probe the biological roles of these receptor subtypes nih.gov.
Role as Biochemical Tools for Protein Interaction and Function Studies
Beyond their potential as therapeutic agents, fluorinated benzothiophene derivatives are also being developed as biochemical tools to study protein interactions and functions. The unique properties of the fluorine atom, such as its small size and high electronegativity, can be exploited in the design of molecular probes.
For instance, a benzothiophene derivative, TPABT, has been developed as a fluorescent probe for the simultaneous detection of polarity and cyanide ions. Such probes are valuable for imaging and understanding cellular environments and processes. The ability of benzofuran (B130515) derivatives, structurally related to benzothiophenes, to bind to proteins like bovine serum albumin (BSA) has been demonstrated through spectroscopic and computational methods. This highlights the potential of these heterocyclic scaffolds to be developed into tools for studying protein binding and transport.
The synthesis of various functionalized benzothiophene derivatives provides a platform for creating libraries of compounds that can be used to probe biological systems and identify new molecular targets.
Research into Neuroprotective and Anti-Neuroinflammatory Agents
The neuroprotective and anti-neuroinflammatory potential of fluorinated benzothiophene derivatives is an active area of research. Neuroinflammation is a key factor in the pathogenesis of many neurodegenerative diseases.
Studies have shown that certain benzothiophene derivatives can act as protectors against radiation-induced neuroinflammation and oxidative stress. In one study, novel benzothiophene derivatives bearing pyrimidinone, pyrazolidinone, and triazole moieties were synthesized and evaluated. The para-fluoro substituted derivatives demonstrated good antioxidant and anti-inflammatory effects, suggesting their potential as candidates for mitigating the deleterious effects of cranial irradiation.
Furthermore, benzothiophene SERMs have been shown to provide neuroprotection through a novel GPR30-dependent mechanism, independent of classical estrogen receptor signaling. This opens up new avenues for the development of neuroprotective agents with a distinct mechanism of action.
Evaluation as Antioxidant Agents
The antioxidant properties of fluorinated benzothiophene derivatives contribute significantly to their therapeutic potential, particularly in conditions associated with oxidative stress. The incorporation of a fluorine atom can influence the antioxidant activity of a molecule.
Several studies have evaluated the antioxidant capacity of novel benzothiophene derivatives. In research focused on radioprotective agents, para-fluoro substituted benzothiophene derivatives were among the most potent antioxidant compounds identified. The antioxidant activity of these compounds is believed to contribute to their protective effects against radiation-induced cellular damage.
The redox activity of benzothiophene SERMs is also an important aspect of their mechanism of action, potentially contributing to their chemopreventive effects through the activation of antioxidant response elements nih.gov.
Scaffold for Novel Drug Lead Discovery and Optimization
The benzothiophene nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs. mdpi-res.comrsc.org The introduction of a fluorine atom, as in this compound, further enhances its potential as a core structure for the discovery and optimization of novel drug leads. Fluorination can significantly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability, all critical parameters in drug design.
Researchers have utilized the fluorinated benzothiophene scaffold to develop compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. For instance, new families of α-hydroxyphosphonates incorporating a benzothiophene scaffold have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. In these studies, the presence of a fluoro-substituent on the benzothiophene ring was shown to modulate the biological effect.
Furthermore, the 2-aminothiophene moiety, a related structure, is considered an attractive scaffold for drug discovery due to the broad biological activities it can confer to a molecule. By extension, fluorinated benzothiophene derivatives serve as versatile starting points for creating libraries of compounds for high-throughput screening, accelerating the identification of new therapeutic agents. The structural rigidity of the benzothiophene core, combined with the electronic modifications induced by fluorine, allows for the design of potent and selective inhibitors for various enzymes and receptors.
Structure-Activity Relationship (SAR) Studies for Biological Activity Modulation
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Fluorinated benzothiophene derivatives have been the subject of numerous SAR studies aimed at modulating their therapeutic effects. mdpi-res.com The position and number of fluorine atoms on the benzothiophene ring are critical variables that researchers systematically modify to optimize biological activity.
For example, in the development of antimicrobial agents, SAR studies on benzothiophene derivatives have revealed that the presence and location of substituents, including halogens like fluorine, can dramatically impact potency. Combining the benzothiophene nucleus with other biologically significant heterocycles, such as benzothiazole, has been a strategy to develop more potent and less toxic drug candidates.
In the context of anti-inflammatory drug discovery, benzothiophene derivatives have been designed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. SAR studies in this area have shown that specific substitutions on the benzothiophene scaffold are crucial for achieving potent and balanced inhibition of both enzymes. These studies guide the rational design of new derivatives with improved efficacy and safety profiles. The insights gained from SAR are essential for transforming a biologically active "hit" compound into a viable "lead" for further development.
Contributions to Advanced Materials Science
Optoelectronic Materials Development
Fluorinated benzothiophene derivatives have emerged as key components in the development of advanced optoelectronic materials, particularly for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). The incorporation of fluorine into the backbone of conjugated polymers is a well-established strategy to tune their electro-optical properties.
Fluorination of the benzothiophene moiety can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This energy level modulation is crucial for improving the open-circuit voltage (Voc) in OSCs and enhancing charge transport. For example, copolymers based on fluorinated benzothiadiazole and benzodithiophene units have been synthesized and shown to have narrow band gaps, which is desirable for absorbing a broader range of the solar spectrum.
Systematic studies on polythienothiophene-co-benzodithiophene copolymers have demonstrated that the fluorine content directly impacts the morphology and performance of polymer solar cells. Increasing the degree of fluorination can lead to more favorable intermolecular packing and crystallinity, which in turn boosts charge carrier mobility. Regioisomeric polymers containing dithienosilole and 5-fluoro-2,1,3-benzothiadiazole have also been investigated, revealing that the specific orientation of the fluorine atoms in the polymer backbone plays a critical role in determining the material's bulk morphology and OFET performance.
| Polymer System | Key Finding | Reference |
| Polythienothiophene-co-benzodithiophenes (PTBFs) | Fluorination lowers HOMO/LUMO levels and can significantly increase solar cell power conversion efficiency. | |
| Fluorinated benzothiadiazole-based polymers | The degree of fluorination enhances reactivity in polymerization and lowers the bandgap. | |
| Dithienosilole-co-5-fluoro-2,1,3-benzothiadiazole polymers | Regio-orientation of fluorine atoms is crucial for molecular orientation, crystallinity, and charge-carrier mobility in OFETs. | |
| Polythienothiophene-co-benzodithiophene (PBFx series) | Increasing fluorine content reduces the size scale of phase separation in polymer:fullerene blends, improving device performance. |
Photochromic Materials Research
Photochromic materials, which undergo reversible color changes upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. Diarylethenes containing benzothiophene units are a prominent class of photochromic compounds. The introduction of fluorine into the thiophene (B33073) rings of these molecules can significantly influence their photochromic properties, including the absorption maxima of the colored isomers, their thermal stability, and the quantum yields of the photochemical reactions.
Research on bis(benzothienyl)ethene derivatives has shown that the oxidation state of the sulfur atom in the benzothiophene group, which can be synthetically controlled, alters the color of the closed-ring form. This has led to the development of two-component mixed crystals that exhibit multicolor photochromism, where different wavelengths of light can be used to induce selective photoisomerization and generate multiple distinct colors.
The substituent effects on the photochromic properties of benzothiophene-based diarylethenes are a subject of active investigation. The electronic nature of the substituents on the benzothiophene ring can be used to fine-tune the absorption spectra and the kinetics of the photochromic transformations. While specific studies focusing solely on this compound in this context are not extensively detailed, the general principles derived from studies on related fluorinated thiophenes suggest that fluorination is a powerful tool for modulating the performance of these light-sensitive materials.
| Photochromic System | Key Property Modulation | Reference |
| Diarylethenes with benzothiophene units | Substituents on the benzothiophene ring influence photochromic properties and can lead to novel transformations. | |
| Dithienylethenes with fluorinated thiophene rings | Fluorine substitution position affects absorption maxima, thermal stability, and cycloreversion quantum yield. | |
| Mixed crystals of oxidized and unoxidized bis(benzothienyl)ethenes | Allows for multicolor photochromic performance by selective photoisomerization of the two components. |
Polymer Chemistry Applications
In polymer chemistry, fluorinated benzothiophene derivatives serve as valuable monomers for the synthesis of high-performance conjugated polymers. The incorporation of fluorine atoms along a polymer backbone is a highly effective strategy for tuning the material's electronic and physical properties. This approach is particularly relevant for applications in organic electronics.
The synthesis of fluorinated polythienothiophene-co-benzodithiophenes has been extensively studied. The introduction of fluorine can enhance the reactivity of monomers in polymerization reactions, such as direct heteroarylation polymerization (DHAP), leading to significantly reduced reaction times. For instance, the polymerization time for a dithienobenzothiadiazole (DTBT) monomer was reduced from 66 hours for the non-fluorinated version to just 11 minutes for a tetra-fluorinated analogue.
Beyond influencing reactivity, fluorination also modulates the electro-optical properties of the resulting polymers. It generally leads to a stabilization of the ionization energy level and a reduction of the bandgap. These modifications are beneficial for improving the efficiency of organic solar cells and the performance of organic transistors. The strategic placement of fluorine atoms can also influence the planarity of the polymer backbone through non-covalent intramolecular interactions, which in turn affects intermolecular packing and charge transport properties.
Emerging Research Directions and Future Challenges for Fluorinated Benzothiophene Compounds
Design and Synthesis of Novel Fluorinated Benzothiophene (B83047) Architectures
The development of novel and efficient synthetic methodologies is crucial for accessing structurally diverse fluorinated benzothiophene derivatives. organic-chemistry.orgrsc.orgmalayajournal.orgmalayajournal.org Current research focuses on expanding the toolkit of synthetic chemists to introduce fluorine and fluorinated moieties into the benzothiophene core with high regioselectivity and stereoselectivity.
Recent advancements include:
Domino Reactions: One-pot domino reactions provide an efficient route to highly functionalized benzothiophenes. For instance, a four-component reaction involving thiophenone, malononitrile, and aromatic aldehydes can yield complex benzothiophene structures through a sequence of Knoevenagel condensation, Michael addition, Thorpe-Ziegler cyclization, tautomerization, and elimination. malayajournal.orgmalayajournal.org
Electrophilic Cyclization: The electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides and copper(II) sulfate in ethanol offers an environmentally friendly method for synthesizing 3-halo substituted benzo[b]thiophenes. researchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed C-H arylation is a powerful tool for creating 2,5-diarylthiazoles and can be adapted for the synthesis of complex benzothiophene derivatives. organic-chemistry.org
Photocatalytic Radical Annulation: Green light irradiation in the presence of a photosensitizer like eosin (B541160) Y can initiate the photoredox catalysis for the regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes. organic-chemistry.org
Future efforts in this area will likely focus on the development of asymmetric syntheses to access chiral fluorinated benzothiophenes, the use of flow chemistry for safer and more scalable production, and the exploration of novel fluorinating reagents to introduce fluorine in previously inaccessible positions.
Table 1: Synthetic Methodologies for Fluorinated Benzothiophenes
| Synthetic Method | Description | Key Features |
| Domino Reactions | Multi-step reactions occurring in a single pot without isolation of intermediates. | High efficiency, atom economy, and complexity generation. malayajournal.orgmalayajournal.org |
| Electrophilic Cyclization | Intramolecular cyclization initiated by an electrophilic halogen source. | Environmentally benign, uses readily available reagents. researchgate.net |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of C-H bonds with aryl groups using a palladium catalyst. | High functional group tolerance, versatile for creating complex molecules. organic-chemistry.org |
| Photocatalytic Radical Annulation | Utilizes light energy to generate radicals for cyclization reactions. | Green and sustainable approach. organic-chemistry.org |
Elucidation of Underexplored Biological Targets and Mechanisms of Action
Fluorinated benzothiophenes have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govoiccpress.com However, the precise molecular targets and mechanisms of action for many of these compounds remain to be fully elucidated. A significant challenge and opportunity lie in identifying and validating novel biological targets for these promising therapeutic agents.
Recent findings have identified:
Antibacterial Agents: Novel fluorinated benzothiophene-indole hybrids have shown potent activity against S. aureus and MRSA strains, with bacterial pyruvate kinase identified as a key molecular target. nih.gov
Anticancer and Anti-inflammatory Activity: Certain 3-iodo-2-phenylbenzo[b]thiophene derivatives have exhibited significant anticancer and anti-inflammatory properties. oiccpress.com
Cholinesterase Inhibitors: Benzothiophene-chalcone hybrids have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the treatment of neurodegenerative diseases. nih.gov
Sodium-Glucose Co-transporter 2 (SGLT2) Inhibitors: Benzothiophene derivatives have been identified as potent and selective inhibitors of SGLT2, a target for anti-diabetic drugs. rsc.org
Future research should focus on target identification and validation using techniques such as chemical proteomics, genetic screening, and structural biology. A deeper understanding of the structure-activity relationships (SAR) and the specific interactions between fluorinated benzothiophenes and their biological targets will be crucial for the rational design of more potent and selective drug candidates.
Integration of Multiscale Computational Approaches for Predictive Design
In silico methods are becoming increasingly indispensable in the drug discovery and materials design process. oiccpress.comnih.govmdpi.com For fluorinated benzothiophenes, computational approaches can accelerate the design-synthesis-testing cycle by predicting key properties and guiding experimental efforts.
Key computational techniques include:
Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein, providing insights into potential binding affinities and interactions. It has been used to identify potential α-amylase inhibitors among novel benzothiophene derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing for the assessment of binding stability and the influence of solvent effects. nih.gov
Quantum Chemical Studies: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as HOMO-LUMO energy levels, which are crucial for understanding the reactivity and electronic behavior of these compounds, particularly in the context of materials science. nih.govuky.edu
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. oiccpress.comnih.gov
The integration of these computational tools at multiple scales, from quantum mechanical calculations on individual molecules to classical simulations of large biomolecular systems, will enable a more predictive and rational approach to the design of novel fluorinated benzothiophene-based drugs and materials.
Table 2: In Silico Methods for Fluorinated Benzothiophene Design
| Computational Method | Application | Predicted Properties |
| Molecular Docking | Drug Discovery | Binding affinity, binding mode, potential biological targets. nih.gov |
| Molecular Dynamics | Drug and Materials Science | Stability of complexes, conformational changes, solvent effects. nih.gov |
| Quantum Chemistry (DFT) | Materials Science, Drug Discovery | Electronic properties (HOMO/LUMO), reactivity, spectroscopic properties. nih.govuky.edu |
| ADMET Prediction | Drug Discovery | Pharmacokinetic properties, potential toxicity. oiccpress.comnih.gov |
Development of Sustainable and Environmentally Benign Synthetic Processes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies in both academia and industry. mdpi.com For the synthesis of fluorinated benzothiophenes, there is a growing emphasis on developing processes that are more sustainable and environmentally friendly.
Key strategies for green synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol is a key focus. For example, the synthesis of 3-halobenzo[b]thiophenes has been achieved in ethanol. researchgate.netuwf.edu
Catalyst-Free and Metal-Free Reactions: Developing reactions that proceed efficiently without the need for heavy metal catalysts reduces waste and toxicity. Iodine-catalyzed cascade reactions of thiophenols with alkynes represent a metal- and solvent-free approach to benzothiophene derivatives. organic-chemistry.org
Energy Efficiency: Utilizing energy-efficient methods such as photocatalysis can reduce the environmental impact of chemical synthesis. organic-chemistry.org
Atom Economy: Designing reactions, like domino reactions, that maximize the incorporation of all starting materials into the final product minimizes waste. malayajournal.orgmalayajournal.org
Future challenges in this area include the development of recyclable catalysts, the use of renewable starting materials, and the implementation of continuous flow processes to improve safety and efficiency.
Interdisciplinary Research in Chemical Biology and Materials Science
The unique properties of fluorinated benzothiophenes make them attractive scaffolds for interdisciplinary research at the interface of chemistry, biology, and materials science.
In chemical biology , fluorinated benzothiophenes can be used as chemical probes to study biological processes. The fluorine atom can serve as a sensitive reporter for 19F NMR spectroscopy, allowing for the non-invasive monitoring of the compound's interactions with biological systems. Furthermore, the development of fluorinated benzothiophene-based fluorescent probes could enable the visualization of specific biological targets or processes within living cells.
In materials science , the introduction of fluorine into the benzothiophene core has a profound impact on the electronic properties of the resulting materials. uky.eduacs.orgnih.gov This has led to their exploration in a variety of applications, including:
Organic Light-Emitting Diodes (OLEDs): Novel multiple resonance (MR)-type blue emitters incorporating benzothiophene fragments have been developed for highly efficient and stable blue fluorescent OLEDs. rsc.org
Organic Solar Cells (OSCs): Fluorinated polythienothiophene-co-benzodithiophenes have been synthesized and utilized in polymer solar cells, with the degree of fluorination significantly influencing device performance. acs.orgnih.gov The incorporation of fluorine can lower both the HOMO and LUMO energy levels, which is beneficial for charge separation and transport. nih.gov
Organic Field-Effect Transistors (OFETs): The self-assembly and charge transport properties of highly fluorinated benzobisbenzothiophenes suggest their potential for use in OFETs. uky.edu
Future research in this interdisciplinary space will likely involve the design of "smart" materials that combine biological activity with unique material properties, leading to applications in areas such as biosensors, drug delivery systems, and bioelectronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
